6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid is a chemical compound characterized by a pyridine ring substituted with both a cyclohexylmethylamino group and a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing therapeutic agents. The empirical formula for this compound is C₁₃H₁₈N₂O₂, and it has a molecular weight of 234.3 g/mol.
This compound can be sourced from various chemical suppliers, including VWR and Sigma-Aldrich, with its CAS number being 1235440-52-4. It is available in high purity (≥97%) and is often used in research and development settings.
6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid falls under the category of organic compounds, specifically within the class of pyridine derivatives. It is classified as an amino acid derivative due to the presence of the amino group attached to the pyridine ring.
The synthesis of 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid typically involves several steps, including the formation of the pyridine backbone followed by the introduction of the cyclohexylmethylamino group.
For example, one method involves reacting 6-(cyclohexylmethyl)pyridine-2-carboxylic acid hydrochloride with cyclohexylmethylamine in dichloromethane at low temperatures, followed by warming to complete the reaction. Purification typically involves column chromatography to isolate the desired product .
The molecular structure of 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid can be represented using various structural notations:
CC1=NC(=CC=C1)C(=O)O
InChI=1S/C13H18N2O2/c1-16(10-5-3-4-6-11(10)15)12(14)13(17)18/h3-6H,7-9H2,1H3,(H,14,17)(H,18)
.The compound exhibits a planar structure due to the aromatic nature of the pyridine ring, which contributes to its stability and reactivity.
6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid can undergo various chemical transformations:
For instance, during oxidation reactions, reagents such as potassium permanganate or chromium trioxide may be employed under acidic conditions to facilitate the conversion of the amino group.
The mechanism of action for 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid primarily revolves around its interaction with biological targets, potentially acting as an enzyme inhibitor or modulator.
Studies suggest that compounds with similar structures may interact with specific receptors or enzymes in metabolic pathways, influencing cellular processes such as signal transduction and gene expression .
Relevant data indicates that this compound should be handled with care due to its irritant properties .
6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid has potential applications in:
The exploration of this compound's properties and reactions could lead to significant advancements in drug discovery and development efforts within pharmaceutical research .
The compound 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid (hereafter referred to as CAPA) emerged as a structural analog within broader medicinal chemistry efforts targeting heterocyclic scaffolds with bioactivity. Its core pyridine-2-carboxylic acid moiety is a well-established pharmacophore, historically leveraged in anti-inflammatory, antiviral, and receptor-modulating agents. Early research into substituted pyridinecarboxylic acids gained momentum in the late 20th century, driven by discoveries around purinergic signaling pathways and nucleotide receptor interactions [1]. While CAPA itself is not exhaustively profiled in public literature, its structural kinship places it within significant pharmacological lineages:
Table 1: Structural Comparison of CAPA with Related Bioactive Compounds
Compound Class | Core Structure | Key Substituent | Primary Research/Target Area | CAPA Differentiation |
---|---|---|---|---|
CAPA | Pyridine-2-carboxylic acid | 6-[(Cyclohexylmethyl)amino] | Undefined (Potential P2X/P2Y, GPCRs) | Prototype molecule |
Purinergic Modulators | Diverse (e.g., nucleotides, anthraquinones) | Variable phosphate/alkylamino | P2X/P2Y receptors [1] | Simplified non-nucleotide scaffold |
Synthetic Cannabinoids (SC) | Indole/Benzofuran/ Carbazole | Aminoalkyl/cycloalkyl chains | CB1/CB2 receptors [3] | Pyridine acid core vs. typical SC heterocycles |
IL-4 Inhibitors | Indole-2-carboxylic acid | 3-(Aryl/heteroaryl)amino | IL-4 gene expression [6] | Different heterocycle & substitution position |
CAPA's chemical structure embodies strategic design elements aimed at optimizing molecular interactions:
Its significance lies primarily as a chemical tool:
Despite its intriguing structure, CAPA suffers from significant research deficits, creating compelling avenues for investigation:
Selectivity vs. Related Targets: Its potential interaction with cannabinoid receptors (CB1/CB2), given structural motifs common in some SCRAs, requires rigorous assessment to understand abuse liability or therapeutic potential distinct from classical SCs [3].
Incomplete Physicochemical and ADMET Characterization:
ADMET Unknowns: Absorption potential (e.g., Caco-2 permeability), metabolic susceptibility (CYP450 isoforms involved), plasma protein binding, and preliminary toxicity (e.g., mitochondrial toxicity, hERG inhibition potential) are unreported. These gaps hinder rational development [3] [6].
Synthetic Methodology & Analogue Exploration:
SAR Vacuum: Systematic modification of its structure—varying the cycloalkyl (e.g., cyclopentyl, adamantyl) or arylalkyl group, esterifying/amidating the acid, or modifying the pyridine ring itself—has not been published. Comprehensive SAR is vital to identify more potent/selective analogs or prodrug candidates [4] [6].
Therapeutic Mechanism Hypotheses:
Neuroinflammation/Pain: Targeting specific P2X receptor subtypes (e.g., P2X3, P2X4, P2X7) expressed on neurons and glia offers a route for developing new neuropathic pain or neuroinflammatory agents. CAPA could be a starting point [1].
Detection and Regulatory Preparedness:
Table 2: Key Research Motivations and Required Studies for CAPA
Knowledge Gap | Research Motivation | Required Studies |
---|---|---|
Target Identification/Binding | Confirm hypothesized receptor interactions (P2X/P2Y, GPCRs); Identify novel targets | Radioligand binding assays; Functional cell-based assays (Ca²⁺ flux, cAMP); GPCR panels |
Signaling & Functional Effects | Understand downstream biological impact; Assess therapeutic potential | Kinase/phosphoprotein arrays; Cytokine profiling; In vitro disease models (e.g., fibrosis, immune cell activation) |
Physicochemical Profiling | Enable rational drug design; Predict ADMET behavior | Experimental pKa, logP/D, solubility; Stability studies (pH, temperature) |
ADMET Prediction/Empirical Data | Assess developability; Identify liabilities early | Caco-2 permeability; Microsomal stability; CYP inhibition/induction; hERG screening |
SAR & Analogue Synthesis | Optimize potency/selectivity; Explore prodrugs; Mitigate risks | Synthesis of diverse analogues; Focused library screening; CB1/CB2 binding assays |
Detection Methodology | Prepare for potential emergence as NPS; Support forensic work | Synthesis of certified standard; Develop GC-MS/LC-HRMS/NMR protocols |
These substantial knowledge gaps underscore CAPA's status as a prototype molecule rather than a well-characterized agent. Its potential lies not in established utility, but as a substrate for fundamental chemical and pharmacological exploration to elucidate novel structure-activity principles, particularly within the under-explored chemical space bridging purinergic signaling, immunomodulation, and the structural architecture of synthetic designer drugs. Future research must address these deficits to determine whether CAPA represents merely a chemical curiosity or a viable progenitor for therapeutic lead development.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: